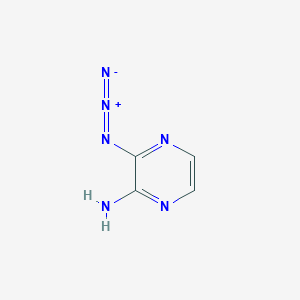![molecular formula C11H12N2O5 B12553733 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]- CAS No. 143248-66-2](/img/structure/B12553733.png)
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]- is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method uses the iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide as a cyclizing agent. This method allows for the one-pot synthesis of 2-substituted 4H-1,3-Benzoxazin-4-one derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for 4H-1,3-Benzoxazin-4-one derivatives often involve similar cyclization reactions but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, amino-substituted benzoxazinones, and various substituted benzoxazinone derivatives .
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazin-4-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives involves their interaction with specific molecular targets. For example, they can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinones: Similar in structure and also exhibit diverse biological activities.
Benzoxazepinones: Another class of heterocyclic compounds with similar applications.
Benzothiazinones: Known for their antimicrobial properties.
Uniqueness
4H-1,3-Benzoxazin-4-one derivatives are unique due to their specific substitution patterns, which confer distinct biological activities and chemical reactivity. The presence of the nitrooxy group, in particular, sets them apart from other similar compounds .
Propiedades
Número CAS |
143248-66-2 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
2-(7-methyl-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C11H12N2O5/c1-8-2-3-9-10(6-8)17-7-12(11(9)14)4-5-18-13(15)16/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
JCKFVYYCSDOULV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)N(CO2)CCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


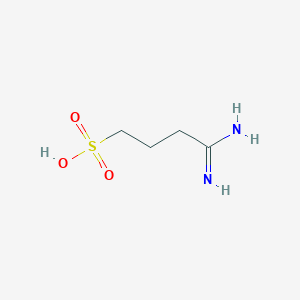
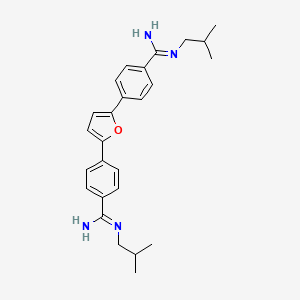
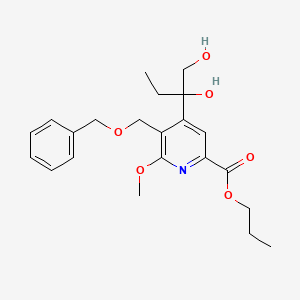
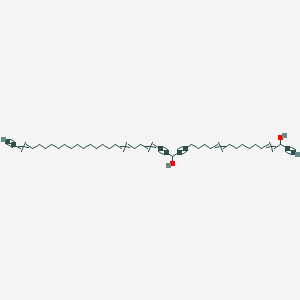
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)

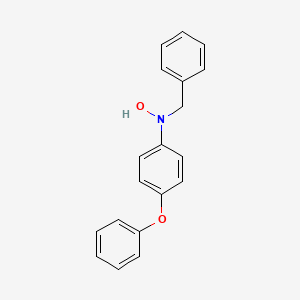
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
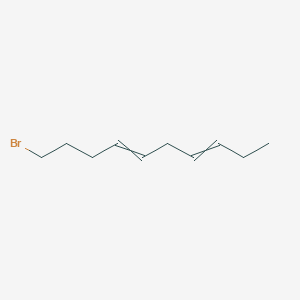

![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
